Product packaging for (Tetrahydro-2H-pyran-3-yl)hydrazine(Cat. No.:CAS No. 1189771-98-9)

(Tetrahydro-2H-pyran-3-yl)hydrazine

Cat. No.: B2831845
CAS No.: 1189771-98-9
M. Wt: 116.164
InChI Key: FHIXGYOFLLSVOG-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-3-yl)hydrazine (CAS: 1189771-98-9) is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It belongs to the class of tetrahydropyran derivatives, which are saturated, oxygen-containing heterocycles known for their stability and presence in bioactive molecules . The compound features a reactive hydrazine group attached to the tetrahydropyran ring, making it a valuable building block in organic synthesis and medicinal chemistry research. This compound serves as a key synthetic intermediate for the construction of more complex heterocyclic systems. Specifically, hydrazine derivatives are extensively utilized in the synthesis of nitrogen-nitrogen-containing scaffolds, which are core structures in many pharmacologically active compounds. While specific biological data for this compound is not extensively reported in the literature, analogous tetrahydropyran-based heterocycles are recognized for their significant biological profiles, including antibacterial, antitumor, and antiviral activities . For instance, pyranopyrimidine derivatives, which share the tetrahydropyran motif, have demonstrated potent activity against various bacterial strains such as Bacillus pumilis and Escherichia coli , as well as cytotoxic effects on cancerous cell lines . The reactive hydrazine group allows this molecule to undergo condensation and cyclization reactions, facilitating the development of novel chemical entities for high-throughput screening and drug discovery programs. Its primary research value lies in its versatility as a precursor for generating diverse compound libraries aimed at exploring new therapeutic areas. The product is provided as a research-grade chemical. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B2831845 (Tetrahydro-2H-pyran-3-yl)hydrazine CAS No. 1189771-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxan-3-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-5-2-1-3-8-4-5/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXGYOFLLSVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tetrahydro 2h Pyran 3 Yl Hydrazine

Reductive Amination Approaches

The most prevalent synthetic route to (Tetrahydro-2H-pyran-3-yl)hydrazine involves the reductive amination of a corresponding ketone. This process consists of two key steps: the initial condensation of a carbonyl group with hydrazine (B178648) to form a hydrazone intermediate, followed by the reduction of this intermediate to the desired hydrazine derivative. researchgate.net

Condensation of Tetrahydropyran-3-one with Hydrazine

A direct and widely utilized method begins with the cyclic ketone, Tetrahydropyran-3-one. This starting material undergoes a condensation reaction with hydrazine, which serves as the nitrogen source, to form an intermediate hydrazone. This is subsequently reduced to yield the final product.

The reaction is typically performed under mild acidic conditions (pH < 3), which helps to facilitate the condensation step and stabilize the final product salt. Common solvent systems include ethanol (B145695) or mixtures of ethanol and water, which are selected to ensure the solubility of the reactants and facilitate favorable reaction kinetics. Mild heating or reflux is often applied to drive the reaction to completion, with typical reaction times lasting one to two hours.

Hydrazine is often introduced in the form of Hydrazine dihydrochloride (B599025). This salt is more stable and easier to handle than anhydrous hydrazine. In the reaction medium, it serves as the source for the hydrazine nucleophile. The dihydrochloride form also aids in maintaining the acidic environment necessary for the reaction and facilitates the precipitation of the final product as a stable dihydrochloride salt, which can improve its stability and solubility in aqueous systems for subsequent applications.

To convert the hydrazone intermediate formed from the condensation of Tetrahydropyran-3-one and hydrazine, a reducing agent is employed. Sodium borohydride (B1222165) is a frequently used reagent for this reductive step due to its effectiveness and selectivity. It provides the hydride necessary to reduce the carbon-nitrogen double bond of the hydrazone to a single bond, completing the synthesis of the hydrazine compound. organic-chemistry.org

Table 1: Summary of Reductive Amination Conditions

Parameter Description Source(s)
Starting Material Tetrahydropyran-3-one
Reagent Hydrazine (often as Hydrazine dihydrochloride)
Reducing Agent Sodium borohydride
Solvent System Ethanol or Ethanol/Water mixtures
pH Condition Acidic (pH < 3)
Temperature Mild heating or reflux

Utilization of Related Tetrahydropyran-3-yl Carbonyl Derivatives

The reductive amination strategy is not limited to Tetrahydropyran-3-one. The general principle can be extended to other related tetrahydropyran-3-yl carbonyl derivatives. For instance, starting with an appropriate aldehyde or other ketone derivatives on the tetrahydropyran (B127337) ring would similarly allow for condensation with hydrazine and subsequent reduction to obtain the corresponding substituted hydrazine.

Ring Closure and Cyclization Reactions Utilizing Hydrazine

While direct amination of a pre-formed pyran ring is common, alternative strategies involve ring-closure reactions where hydrazine or its derivatives are key reagents in forming a new heterocyclic ring fused to or incorporating the pyran structure.

A notable example involves the reaction of a tetrahydropyranone derivative with diethyl oxalate (B1200264) to form an intermediate, which is then treated with hydrazine hydrate (B1144303). google.com This sequence does not yield this compound itself, but rather uses hydrazine to perform a ring closure, resulting in a pyrazole (B372694) ring fused to the tetrahydropyran ring, specifically 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester. google.com This demonstrates the utility of hydrazine in cyclization reactions starting from pyran-based materials. google.com The reaction is typically conducted in glacial acetic acid, with the mixture stirred overnight. google.com

Pyrazole Ring Formation from Dicarbonyl Precursors

A key synthetic application involving hydrazine moieties is the formation of pyrazole rings through condensation with 1,3-dicarbonyl compounds. A relevant example is the reaction of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate (B1210297) with hydrazine hydrate to form a fused pyrano[4,3-c]pyrazole system. google.com This type of reaction, known as the Knorr pyrazole synthesis, is a classic and widely used method for constructing pyrazole rings. ktu.edu

The process begins with the synthesis of the dicarbonyl precursor, 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate. This is achieved by reacting tetrahydropyranone with diethyl oxalate in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as tetrahydrofuran (B95107) (THF) at very low temperatures (-70 to -80 °C). google.com The subsequent step involves the cyclization of this intermediate with hydrazine hydrate. This reaction is typically carried out in a solvent like glacial acetic acid at room temperature, leading to the formation of the pyrazole ring fused with the tetrahydropyran ring. google.com The reaction between aryl or heteroarylhydrazines and β-diketones can yield a variety of pyrazole derivatives. cdnsciencepub.com

Condensation Reactions in the Synthesis of Hydrazine-Containing Heterocycles

Condensation reactions are a cornerstone in the synthesis of hydrazine-containing heterocycles. numberanalytics.comresearchgate.net The most common method for synthesizing hydrazones, which are precursors to many heterocyclic compounds, is the condensation of a carbonyl compound (like an aldehyde or ketone) with hydrazine or a substituted hydrazine. numberanalytics.comresearchgate.net This reaction is often catalyzed by an acid. researchgate.net

Hydrazones themselves are versatile intermediates that can undergo further reactions, such as cycloadditions, to form five-membered heterocyclic rings like pyrazoles and pyrazolines. numberanalytics.com The reaction of α,β-unsaturated ketones with hydrazines, for instance, typically proceeds through an initial addition to the double bond followed by cyclization to yield pyrazolines. clockss.org Similarly, hydrazines react with β-oxonitriles to produce aminopyrazoles. clockss.org

Reaction Optimization Strategies

To maximize the yield and purity of this compound and related heterocyclic compounds, several reaction parameters can be optimized.

Stoichiometric Ratio Adjustments

The molar ratio of reactants is a critical factor in the synthesis. For instance, in the formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate, the molar ratios of tetrahydropyranone to both LiHMDS and diethyl oxalate can be varied, typically in the range of 1:0.5 to 1:1.2. In other hydrazine-based reactions, such as the formation of dinitrophenylhydrazones, a specific stoichiometric ratio of 2,4-DNPH to carbonyl compound to acid (e.g., 120 mM : 48 mM : 3 mM) has been found to be optimal for complete reaction. scispace.com The amount of catalyst used also plays a significant role; for example, varying the substrate-to-metal molar ratio in hydrazine decomposition reactions can significantly impact the outcome. nih.gov

Temperature and Reflux Duration Control

Temperature and reaction time are crucial for controlling the reaction rate and minimizing the formation of byproducts. The initial formation of the dicarbonyl precursor is conducted at a very low temperature (-70 to -80 °C) for a period of 30 to 120 minutes before being warmed. The subsequent cyclization with hydrazine hydrate is often carried out overnight (approximately 12-16 hours) at room temperature (20-30 °C). In other hydrazine-related reactions, the temperature can influence not only the reaction rate but also the selectivity of the product. For example, in the catalytic decomposition of hydrazine, an increase in temperature can lead to a higher reaction rate but a decrease in the yield of the desired product. nih.gov

pH Control for Stability and Product Isolation

The pH of the reaction medium is critical for both the reaction itself and the subsequent isolation of the product. clockss.org In the synthesis of the dicarbonyl intermediate, the reaction is quenched with water and then acidified to a pH of 2-3 using a strong acid like HCl to facilitate the extraction of the product. Conversely, during the workup of the pyrazole formation step, the mixture is basified to a pH of 8-9 with a weak base like sodium carbonate to enable the separation of the organic layer. The pH also plays a crucial role in the stability of hydrazine solutions; for instance, adjusting the pH to 10 is a key step in the preparation of certain iridium catalysts used in hydrazine decomposition. nih.gov

Considerations for Process Amplification and Industrial Production

Scaling up the synthesis of this compound and its derivatives for industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. google.comgoogle.com

For large-scale synthesis, continuous flow processes are often preferred over batch processes. Continuous flow reactors allow for precise control over reaction parameters such as time, temperature, and reagent mixing, which can lead to reduced side reactions and improved reproducibility. The use of catalysts, including acid or metal catalysts, can accelerate reaction steps and improve efficiency.

Chemical Reactivity and Derivatization Pathways of Tetrahydro 2h Pyran 3 Yl Hydrazine

Fundamental Reaction Types Involving the Hydrazine (B178648) Moiety

The hydrazine moiety within (Tetrahydro-2H-pyran-3-yl)hydrazine is the primary site of its chemical reactivity. This functional group can participate in a variety of fundamental reactions, including nucleophilic substitutions, oxidations, and reductions, making it a versatile intermediate for creating more complex molecules. smolecule.com

Nucleophilic Substitution Reactions

The hydrazine group in this compound is a potent nucleophile, enabling it to engage in substitution reactions. smolecule.com In these reactions, the hydrazine group can be replaced by other nucleophiles. smolecule.com More commonly, the terminal nitrogen atom acts as the nucleophile, attacking electrophilic centers to form new covalent bonds. For instance, it can react with electrophiles like alkyl halides and acyl chlorides. This reactivity allows for the straightforward introduction of the tetrahydropyranyl moiety onto other molecular scaffolds, a key step in the synthesis of various heterocyclic compounds. The hydrazine moiety's ability to form covalent bonds with nucleophilic sites on biomolecules like proteins and enzymes is also a key aspect of its mechanism of action in certain biological contexts.

Oxidation Reactions

The hydrazine functional group is susceptible to oxidation. this compound can be oxidized to form corresponding oxides or other derivatives containing oxygen. Common laboratory oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) are frequently employed for this purpose. The oxidation of hydrazines can lead to the formation of diimide (HN=NH), which is a reagent for cis-selective reduction of alkenes and alkynes, or can result in cleavage of the N-N bond depending on the reaction conditions and the substrate. organicchemistrydata.org

Reduction Reactions

The hydrazine group of this compound can undergo reduction to yield simpler amine derivatives. Reagents typically used for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction pathway provides a method for synthesizing aminotetrahydropyrans from their hydrazine precursors. Conversely, hydrazine and its derivatives can themselves act as reducing agents in reactions like the Wolff-Kishner reduction, where they are used to deoxygenate aldehydes and ketones to their corresponding alkanes under harsh basic conditions. organicchemistrydata.org A milder alternative involves the reduction of tosylhydrazones, formed from the condensation of a ketone or aldehyde with a tosylhydrazine, using reducing agents like sodium borohydride. organicchemistrydata.org

Table 1: Summary of Fundamental Reaction Types

Reaction TypeDescriptionCommon ReagentsResulting Products
Nucleophilic Substitution The terminal nitrogen of the hydrazine acts as a nucleophile, attacking electrophilic centers.Alkyl halides, Acyl chloridesSubstituted hydrazine derivatives
Oxidation The hydrazine moiety is oxidized, potentially leading to N-N bond cleavage or formation of azo compounds.Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)Oxides, Azo compounds, Nitrogen gas
Reduction The hydrazine group is reduced, cleaving the N-N bond to form amines.Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Amine derivatives

Formation of Hydrazone Derivatives

A cornerstone of hydrazine chemistry is its reaction with carbonyl compounds. This condensation reaction is a reliable method for forming C=N double bonds, leading to the synthesis of hydrazones and related Schiff bases.

Condensation with Aldehydes and Ketones

This compound readily reacts with both aldehydes and ketones in a condensation reaction to form stable hydrazone derivatives. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone C=N bond. researchgate.net The reaction is often catalyzed by acid. The formation of hydrazones is a critical step in various synthetic pathways, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. organicchemistrydata.orgchim.it The synthesis of various pyrazole (B372694) derivatives, for example, often proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound. ktu.edu

Synthesis of Schiff Bases

The hydrazones formed from the reaction of this compound with aldehydes or ketones are a specific class of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The term is often used more broadly to include hydrazones. The formation mechanism involves the initial creation of a carbinolamine intermediate, which then dehydrates to yield the final Schiff base. youtube.com This reaction is fundamental in organic synthesis and is used to prepare a wide array of heterocyclic compounds and ligands for coordination chemistry. researchgate.netresearchgate.net For instance, a quantitative analysis technique for hydrazine content involves a reaction with p-dimethylaminobenzaldehyde (DMAB) to form a distinctly colored yellow Schiff base.

Table 2: Derivatization via Condensation with Carbonyls

ReactionReactantsKey IntermediateProduct Class
Hydrazone Formation This compound + Aldehyde or KetoneCarbinolamineHydrazone
Schiff Base Synthesis This compound + Carbonyl CompoundCarbinolamineSchiff Base (Hydrazone)

Cyclization Reactions to Yield Heterocyclic Systems

This compound serves as a key building block in the formation of several heterocyclic rings through cyclization reactions. These reactions typically involve the condensation of the hydrazine with a suitable difunctional electrophile.

Formation of Pyrazole Derivatives

The synthesis of pyrazole derivatives is a well-established application of hydrazines, and this compound is no exception. The most common method involves the cyclocondensation reaction with 1,3-dicarbonyl compounds. nih.govpharmajournal.netmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by the reaction of the hydrazine with a β-diketone or a related 1,3-difunctional compound. pharmajournal.netktu.edu The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. researchgate.net

For instance, the reaction of this compound with a 1,3-diketone can theoretically yield two different regioisomeric pyrazoles. The outcome is often dictated by which nitrogen atom of the hydrazine initiates the nucleophilic attack and the subsequent cyclization pathway. researchgate.net Studies have shown that factors such as the solvent and the presence of acid catalysts can influence the regiochemical outcome. nih.gov

A notable example includes the synthesis of (1s,4s)-4-(4-(3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl)pyrimidin-2-ylamino)cyclohexanol, a compound identified for its selectivity across a panel of proteins and lipids. pharmajournal.net The formation of the pyrazole core in this molecule relies on the cyclization of a hydrazine, highlighting the utility of this synthetic strategy. pharmajournal.net

The versatility of this approach is further demonstrated by the use of various 1,3-dicarbonyl synthons, including α,β-unsaturated ketones and acetylenic ketones. nih.govmdpi.com The reaction with pyranones is another effective method for preparing pyrazole derivatives. nih.gov

Table 1: Examples of Reagents and Conditions for Pyrazole Synthesis

Reagent 1Reagent 2ConditionsProduct TypeReference
This compound1,3-DiketoneAcid catalystPolysubstituted pyrazoles nih.govpharmajournal.net
This compoundAcetylenic KetoneVariesRegioisomeric pyrazoles mdpi.com
This compound2,3-dihydro-4H-pyran-4-oneMontmorillonite KSF, ethanol (B145695)5-substituted pyrazoles nih.gov

This table is generated based on general principles of pyrazole synthesis and may not represent specific reactions of this compound.

Synthesis of Pyridazine (B1198779) Derivatives

Pyridazine derivatives, six-membered heterocycles with two adjacent nitrogen atoms, can be synthesized using this compound. These syntheses often involve the reaction of the hydrazine with γ-keto acids or their derivatives. The initial reaction typically forms a hydrazone, which then undergoes intramolecular cyclization to form the pyridazinone ring.

The transformation of 2H-pyran-2-ones into pyridazine derivatives upon reaction with hydrazine hydrate (B1144303) has been documented. clockss.orgclockss.org The reaction is believed to proceed through the opening of the pyranone ring by the hydrazine, followed by cyclization. clockss.org For example, the reaction of 6-(pyridin-2-yl)-2H-pyran-2-one with hydrazine hydrate was investigated to elucidate the pathway to pyridazine derivatives, successfully isolating an intermediate α,δ-dihydrazonohydrazide derivative. clockss.org

Table 2: General Approach for Pyridazine Synthesis

Reagent 1Reagent 2General ReactionProduct TypeReference
This compoundγ-Keto AcidCondensation and cyclizationPyridazinone derivatives nih.gov
This compound2H-Pyran-2-oneRing opening and cyclizationPyridazine derivatives clockss.orgclockss.org

This table illustrates a general synthetic concept.

Generation of Triazole and Thiadiazole Ring Systems

This compound can also be a precursor for the synthesis of five-membered heterocyclic rings containing three heteroatoms, such as triazoles and thiadiazoles. The synthesis of 1,2,4-triazole (B32235) derivatives often involves the reaction of the hydrazine with a compound containing a C=N bond, followed by cyclization. For instance, reaction with isothiocyanates leads to the formation of thiosemicarbazide (B42300) intermediates. These intermediates can then be cyclized under either basic or acidic conditions to yield 1,2,4-triazole-3-thiones or 1,3,4-thiadiazoles, respectively. nih.gov

The general synthetic route involves the initial formation of a thiosemicarbazide by reacting the hydrazine with an isothiocyanate. Subsequent treatment of this intermediate with a base like sodium hydroxide (B78521) promotes cyclization to a 1,2,4-triazole-thiol. nih.gov Alternatively, acid-catalyzed cyclization, for example with sulfuric acid, leads to the formation of a 1,3,4-thiadiazole (B1197879) ring. nih.gov

Table 3: Synthetic Pathways to Triazoles and Thiadiazoles

IntermediateReagent/ConditionProductReference
ThiosemicarbazideBase (e.g., NaOH)1,2,4-Triazole-3-thione nih.gov
ThiosemicarbazideAcid (e.g., H₂SO₄)1,3,4-Thiadiazole nih.gov

This table outlines general synthetic transformations.

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and hydrazines are valuable components in such reactions. This compound can participate in MCRs to generate diverse heterocyclic scaffolds.

One example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. frontiersin.org This reaction can involve an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and a hydrazine. frontiersin.org The tetrahydro-2H-pyran moiety can be introduced as part of the aldehyde or another reactant, or potentially through the use of this compound itself. These reactions are often lauded for their atom economy and ability to rapidly build molecular complexity. frontiersin.org

Hydrazinolysis of Ester and Halide Precursors

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is a fundamental reaction in organic synthesis. This compound can be employed as a nucleophile in such reactions.

The most common application of hydrazinolysis is the conversion of esters to hydrazides. researchgate.net This reaction is typically carried out by heating the ester with hydrazine hydrate. The resulting hydrazides are stable compounds and can serve as important intermediates for the synthesis of other heterocycles, such as pyrazoles, oxadiazoles, and triazoles. researchgate.net For instance, pyrazine-2-carboxylic acid hydrazide can be prepared by the hydrazinolysis of the corresponding ester using hydrazine hydrate. researchgate.net

Similarly, this compound can react with acyl halides or alkyl halides. The reaction with acyl halides would also yield hydrazides, while the reaction with alkyl halides would result in N-alkylated hydrazine derivatives.

Theoretical and Computational Investigations of Tetrahydro 2h Pyran 3 Yl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. For (Tetrahydro-2H-pyran-3-yl)hydrazine, these calculations offer insights into its stability, reactivity, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.netbohrium.com For hydrazine (B178648) and pyran derivatives, DFT is instrumental in understanding their electronic spectra, isomerization, and reactivity. researchgate.netqnl.qa

DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial parameter that helps in assessing the molecule's kinetic stability and chemical reactivity. openaccesspub.org For instance, in studies of similar hydrazine derivatives, the HOMO is often localized on the hydrazine moiety, indicating its role as the primary electron donor in chemical reactions. In contrast, the LUMO distribution highlights potential sites for nucleophilic attack. Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, provides detailed information about charge distribution, hyperconjugative interactions, and intramolecular charge transfer, which stabilizes the molecule. openaccesspub.orgnih.gov

Table 1: Illustrative Electronic Properties from DFT Calculations for a Hydrazine Derivative This table presents typical data obtained from DFT calculations on related heterocyclic hydrazine compounds, as specific data for this compound is not publicly available.

ParameterValueDescription
HOMO Energy -6.17 eVEnergy of the highest occupied molecular orbital. mdpi.com
LUMO Energy -2.38 eVEnergy of the lowest unoccupied molecular orbital. mdpi.com
HOMO-LUMO Gap 3.79 eVIndicates chemical reactivity and kinetic stability. mdpi.com
Dipole Moment ~3.5 DA measure of the molecule's overall polarity. mdpi.com

Ab Initio Calculations for Energetic and Conformational Analysis

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. High-level composite methods such as G3, G4, and CBS-QB3 are employed to accurately calculate thermodynamic properties like bond dissociation enthalpies (BDEs). nih.gov For hydrazine derivatives, these calculations are vital for understanding the strength of the N-N bond, a key factor in their chemical stability and reaction mechanisms. nih.gov

Ab initio calculations are also essential for performing conformational analysis. nih.govpleiades.online They can map the potential energy surface of a molecule, identifying various stable conformers (minima) and the transition states that connect them. pleiades.online For this compound, this would involve analyzing the different chair and twist conformations of the tetrahydropyran (B127337) ring and the rotational isomers of the hydrazine group. The relative energies of these conformers determine their population at a given temperature. Such studies have been performed on similar cyclic systems like tetrahydroquinoline, revealing that low energy barriers can allow for efficient conformational cooling. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their dynamics. For this compound, a key aspect is the conformational flexibility of the six-membered tetrahydropyran ring and the attached hydrazine substituent.

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. However, twist-boat conformations can also exist as higher-energy intermediates or stable forms in substituted systems. pleiades.online Molecular Mechanics (MM) methods, which use classical force fields, are often employed for rapid conformational searches to identify the most stable arrangements. polimi.it These searches can reveal the preferred orientation (axial vs. equatorial) of the hydrazine substituent on the pyran ring. The results from these lower-level calculations are often refined using higher-level DFT or ab initio methods to obtain more accurate energy rankings. polimi.it

Analysis of Intermolecular and Intramolecular Interactions

The interactions within a molecule (intramolecular) and between molecules (intermolecular) dictate its physical properties and crystal packing. In this compound, hydrogen bonding is expected to be a dominant interaction.

Intramolecular Interactions: An intramolecular hydrogen bond could potentially form between the hydrazine group and the oxygen atom of the pyran ring, creating a stable five or six-membered ring structure. acs.orgresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density topology to identify and characterize such interactions. acs.org

Intermolecular Interactions: In the solid state, intermolecular hydrogen bonds involving the N-H groups of the hydrazine moiety as donors and the nitrogen or oxygen atoms as acceptors are likely to form, leading to extended networks like chains or sheets. researchgate.nethelsinki.fi Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, breaking them down into contributions from different atom pairs (e.g., H···H, O···H, C···H). mdpi.com

Charge Density Analysis (e.g., Multipole Model, Maximum Entropy Method)

Experimental charge density analysis provides a detailed picture of the electron distribution in a crystal, offering profound insights into chemical bonding. This is achieved by refining a crystallographic model against high-resolution X-ray diffraction data using techniques like the Hansen-Coppens multipole model (MM). nih.gov

For a molecule containing a tetrahydropyran ring, such as 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, charge density studies have been performed to investigate the properties of specific bonds. nih.gov The analysis yields topological properties at bond critical points (BCPs), including the electron density (ρ), its Laplacian (∇²ρ), and the total electron energy density (H(r)). These values characterize the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). nih.govresearchgate.net The Maximum Entropy Method (MEM) can also be used as an alternative approach to reconstruct the electron density from diffraction data. nih.gov A similar analysis on this compound would precisely characterize the covalent nature of the C-C, C-O, C-N, and N-N bonds and quantify the lone pair electron density on the oxygen and nitrogen atoms.

Table 2: Representative Data from Topological Analysis of a Covalent Bond This table shows typical QTAIM parameters for a single covalent bond derived from experimental charge density studies on related organic molecules.

Topological ParameterTypical Value (a.u.)Significance
Electron Density (ρ) > 0.20Indicates significant electron sharing.
Laplacian of Electron Density (∇²ρ) < 0Characteristic of a covalent (shared) interaction. nih.gov
Total Electron Energy Density (H(r)) < 0Indicates stabilizing interaction.

Applications and Role As a Building Block in Complex Organic Synthesis

Precursor to Structurally Diverse Heterocyclic Compounds

The reactivity of the hydrazine (B178648) group in (Tetrahydro-2H-pyran-3-yl)hydrazine allows for its participation in various cyclization and condensation reactions, leading to the formation of numerous heterocyclic scaffolds. This versatility has established it as a key starting material in synthetic organic chemistry.

Synthesis of Pyrazole-Containing Scaffolds

The Knorr pyrazole (B372694) synthesis, a classic method for forming pyrazole rings, readily utilizes hydrazine derivatives. ktu.edu this compound can be effectively employed in such reactions, typically by condensation with 1,3-dicarbonyl compounds, to yield pyrazole derivatives. ktu.edupharmajournal.net These pyrazole-containing molecules are of significant interest due to their prevalence in pharmacologically active compounds. nih.govresearchgate.net For instance, the reaction of a substituted hydrazine with a β-diketone is a fundamental step in creating diverse pyrazole structures. pharmajournal.net One study identified a compound, (1s,4s)-4-(4-(3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl) pyrimidin-2-ylamino) cyclohexanol, which demonstrated significant selectivity in biological screenings. pharmajournal.net

Table 1: Synthesis of Pyrazole Derivatives

Reactants Reaction Type Product
This compound, 1,3-Dicarbonyl Compound Knorr Pyrazole Synthesis Pyrazole-substituted Tetrahydropyran (B127337)

Derivatization to Pyridazine (B1198779) Systems

The pyridazine ring is another important heterocyclic motif found in numerous biologically active molecules. nih.gov The synthesis of pyridazine derivatives can be achieved through various routes, often involving hydrazine compounds. While direct synthesis from this compound is a plausible synthetic strategy, specific examples in the literature directly detailing this transformation are not extensively documented. However, the general reactivity of hydrazines with appropriate dicarbonyl or related precursors to form pyridazine rings is a well-established synthetic methodology.

Formation of Triazole and Thiadiazole Ring Systems

This compound serves as a valuable precursor for the synthesis of triazole and thiadiazole heterocycles. The hydrazine moiety can react with various reagents to construct these five-membered ring systems. For example, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazolethiones or thiadiazoles under different reaction conditions. nih.govistanbul.edu.tr The formation of the 1,3,4-thiadiazole (B1197879) ring, for instance, can be achieved by the combination of an aryl isothiocyanate with a hydrazide followed by cyclization. researchgate.net These heterocyclic systems are components of various compounds with diverse biological activities. istanbul.edu.treurjchem.com

Construction of Fused Pyrazolopyridine Architectures

The synthesis of fused heterocyclic systems, such as pyrazolopyridines, often utilizes multi-component reactions where a hydrazine derivative is a key reactant. chemmethod.combeilstein-journals.org These reactions can involve the condensation of an aldehyde, a β-ketoester, a hydrazine, and a source of ammonia. chemmethod.com The resulting pyrazolopyridine scaffold is a significant structural element in many compounds with therapeutic potential. beilstein-journals.org The use of 5-aminopyrazoles, which can be conceptually derived from hydrazine precursors, is a common strategy for constructing the pyrazolo[3,4-b]pyridine ring system. beilstein-journals.org

Reagent in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov this compound is an ideal candidate for use in MCRs due to the reactive nature of its hydrazine group. For example, a four-component reaction involving hydrazine hydrate (B1144303), ethyl acetoacetate, an aldehyde, and malononitrile (B47326) can be used to synthesize pyranopyrazoles. researchgate.net This approach offers significant advantages in terms of atom economy and procedural simplicity. researchgate.net The use of tetrahydropyrans in medicinal chemistry is also valued for improving the pharmacokinetic properties of lead compounds. acs.org

Table 2: Multi-Component Reaction Example

Reactants Catalyst/Conditions Product

Development of Specialty Chemicals and Advanced Materials

Beyond its applications in medicinal chemistry and complex organic synthesis, this compound and its derivatives are utilized in the development of specialty chemicals and advanced materials. The incorporation of the tetrahydropyran motif can influence the physical and chemical properties of materials, making them suitable for various industrial applications.

Contribution to Chemical Scaffold Diversity for Medicinal Chemistry Research

The quest for novel and effective therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the generation of diverse chemical scaffolds, which form the core structures of new drug candidates. The compound this compound serves as a valuable and versatile building block in this context, enabling the synthesis of a wide array of complex heterocyclic structures with potential pharmacological relevance. Its utility stems from the unique combination of a saturated tetrahydropyran (THP) ring and a reactive hydrazine functional group within a single molecule.

The tetrahydropyran ring is considered a "privileged scaffold" in drug discovery. researchgate.net Its incorporation into molecules can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a defined three-dimensional geometry, which can enhance binding to biological targets. researchgate.netrsc.org The hydrazine moiety, on the other hand, is a highly reactive nucleophile and a precursor for the formation of numerous nitrogen-containing heterocycles, which are integral components of over 85% of all biologically active compounds. rsc.org

The primary contribution of this compound to scaffold diversity lies in its ability to participate in cyclization and condensation reactions to form fused heterocyclic systems where the THP ring is annulated to another pharmacologically important ring system. A prominent example is the synthesis of tetrahydropyrano[c]pyrazoles. In a documented synthetic pathway, a tetrahydropyranone is reacted with hydrazine hydrate in a cyclization reaction to produce a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (B2535717) core. google.com This specific scaffold and its derivatives are valuable intermediates for constructing a variety of protein kinase inhibitors, including NIK inhibitors and CFTR inhibitors. google.com

The hydrazine functional group is a linchpin in the synthesis of several five- and six-membered heterocyclic rings. ktu.edu For instance, it can react with 1,3-dicarbonyl compounds in what is known as the Knorr pyrazole synthesis to yield pyrazole derivatives. ktu.edu Pyrazoles are a well-established class of heterocycles with a broad range of biological activities, including anti-inflammatory and antitumor properties. ktu.edu Similarly, reaction with appropriate diketones or pyran-2-ones can lead to the formation of pyridazines, another class of nitrogen-containing heterocycles with significant pharmacological interest. researchgate.net

Furthermore, the hydrazine moiety is a key reactant in the Fischer indole (B1671886) synthesis, which would allow for the creation of tetrahydropyran-substituted indoles from the reaction of this compound with appropriate ketones or aldehydes under acidic conditions. ktu.edu Indole cores are present in numerous natural products and synthetic pharmaceuticals. ktu.eduopenmedicinalchemistryjournal.com

The use of this compound in multicomponent reactions further expands its utility in generating scaffold diversity. nih.gov These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly efficient for building libraries of compounds for high-throughput screening. acs.org By integrating the THP moiety from the outset, medicinal chemists can generate novel libraries of fused systems like pyrano[2,3-d]pyrimidines, which possess a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects. nih.gov

Table 1: Heterocyclic Scaffolds Derived from this compound and Related Precursors

This table summarizes the key chemical scaffolds that can be synthesized using this compound as a key building block, the general synthetic reaction involved, and the potential therapeutic relevance of the resulting core structures.

ScaffoldGeneral Synthetic ReactionPotential Medicinal Chemistry Application
Tetrahydropyrano[c]pyrazoleCyclocondensation with a dicarbonyl precursorCore for protein kinase inhibitors (e.g., NIK, CFTR inhibitors). google.com
PyrazoleKnorr Pyrazole Synthesis (reaction with 1,3-dicarbonyls)Scaffolds for anti-inflammatory and antitumor agents. ktu.edu
PyridazineReaction with 1,4-dicarbonyl compounds or γ-keto acidsImportant pharmacophores with a range of biological activities. researchgate.net
IndoleFischer Indole Synthesis (reaction with ketones/aldehydes)Core structure in many alkaloids and pharmaceuticals. ktu.edu
Pyrano[d]pyrimidineMulticomponent reactionsBioactive scaffolds with antimicrobial and antitumor properties. nih.gov

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